molecular formula C23H20N2O2 B2756086 1-benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide CAS No. 860611-44-5

1-benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide

Cat. No. B2756086
CAS RN: 860611-44-5
M. Wt: 356.425
InChI Key: KHDCRPFVZKWPJJ-UHFFFAOYSA-N
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Description

1-Benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide, also known as BMICA, is an indole-3-carboxamide derivative. It is a structural analog of the indole-3-carboxylic acid derivative known as indole-3-carboxylic acid (ICA). BMICA has been studied for its potential therapeutic applications in a number of areas, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Chemical Synthesis and Catalysis

A study by Zheng, Zhang, and Cui (2014) introduces a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, highlighting a method that allows for diverse product formation through C-C and C-C/C-N bond formation. This process demonstrates the compound's utility in facilitating complex chemical synthesis through efficient catalytic reactions (Jing Zheng, Yan Zhang, Sunliang Cui, 2014).

Material Science and Supramolecular Chemistry

Lightfoot, Mair, Pritchard, and Warren (1999) discovered that the structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide self-assembles into a π-stack surrounded by a triple helical network of hydrogen bonds. This finding suggests a novel mode of organization for some columnar liquid crystals, indicating the compound's potential in material science and supramolecular chemistry (M. Lightfoot, F. Mair, R. Pritchard, J. Warren, 1999).

Pharmaceutical Research and Drug Development

A significant portion of the research on this compound focuses on its potential in pharmaceutical applications. For instance, Jacobs et al. (1993) explored substituted indole-5-carboxamides and indole-6-carboxamides as potent and selective antagonists of the peptidoleukotrienes, highlighting the therapeutic potential of indole derivatives in treating conditions like asthma (R. Jacobs, F. Brown, L. A. Cronk, et al., 1993).

Synthesis of Novel Derivatives

Wang, Liu, Xu, Jiang, and Kang (2016) reported on the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids. This research is crucial for developing new compounds with potential applications in various fields, including drug discovery and material science (Xin-ying Wang, Yizhou Liu, Juan Xu, Fanwei Jiang, C. Kang, 2016).

Anticancer Agents

Cotterill, Moody, Mortimer, Norton, O'sullivan, Stephens, Stradiotto, Swann, and Stratford (1994) described the synthesis and biological activity of novel bioreductive anticancer agents based on the indolequinones structure, providing insights into the design of new anticancer drugs (A. S. Cotterill, C. Moody, R. Mortimer, et al., 1994).

Future Directions

For more details, refer to the original research article here .

properties

IUPAC Name

1-benzyl-N-(4-methoxyphenyl)indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-27-19-13-11-18(12-14-19)24-23(26)21-16-25(15-17-7-3-2-4-8-17)22-10-6-5-9-20(21)22/h2-14,16H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDCRPFVZKWPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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